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molecular formula C16H40BrN4P B3285757 Tetrakis(diethylamino)phosphonium bromide CAS No. 81175-49-7

Tetrakis(diethylamino)phosphonium bromide

Cat. No. B3285757
M. Wt: 399.39 g/mol
InChI Key: GQSNYNMMDQPIDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595426B2

Procedure details

benzyltriphenylphosphonium chloride; butyltriphenylphosphonium bromide; butyltriphenylphosphonium chloride; ethyltriphenylphosphonium acetate; ethyltriphenylphosphonium bromide; ethyltriphenylphosphonium iodide; methyltriphenylphosphonium bromide; tetrabutylphosphonium bromide; tetraphenylphosphonium bromide; tetrakisdiethylaminophosphonium bromide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([P+:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][CH2:4][CH3:5].C([O-])(=O)C.C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)[C:32]1[CH:37]=CC=C[CH:33]=1)C.[Br-:50].C(N([P+](N(CC)CC)(N(CC)CC)N(CC)CC)CC)C>[Cl-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C1C=CC=CC=1.[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CCC.[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C.[I-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.[Br-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br-:50].[CH2:2]([P+:6]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)[C:3]1[CH:37]=[CH:32][CH:33]=[CH:5][CH:4]=1 |f:0.1,2.3,4.5,6.7,8.9,10.11,12.13,14.15,16.17,18.19,20.21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C1(=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C)N(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[Br-].C(C1=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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